molecular formula C25H29N2OP B12950574 (S)-4-(tert-Butyl)-2-(1-(di-o-tolylphosphino)-1H-pyrrol-2-yl)-4,5-dihydrooxazole

(S)-4-(tert-Butyl)-2-(1-(di-o-tolylphosphino)-1H-pyrrol-2-yl)-4,5-dihydrooxazole

Cat. No.: B12950574
M. Wt: 404.5 g/mol
InChI Key: IVQISQPUZHYULS-HSZRJFAPSA-N
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Description

    (S)-4-(tert-Butyl)-2-(1-(di-o-tolylphosphino)-1H-pyrrol-2-yl)-4,5-dihydrooxazole: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound belongs to the class of heterocyclic molecules and exhibits interesting properties due to its structural features.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential biological activity (e.g., as ligands for metal complexes).

      Medicine: Research into its pharmacological properties (e.g., anti-inflammatory, antitumor).

      Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • The exact mechanism of action depends on the specific application.
    • In biological systems, it may interact with enzymes, receptors, or other biomolecules.
    • Further studies are needed to elucidate its precise targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    : [Reference 1](https://example.com/reference1

    Properties

    Molecular Formula

    C25H29N2OP

    Molecular Weight

    404.5 g/mol

    IUPAC Name

    [2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]pyrrol-1-yl]-bis(2-methylphenyl)phosphane

    InChI

    InChI=1S/C25H29N2OP/c1-18-11-6-8-14-21(18)29(22-15-9-7-12-19(22)2)27-16-10-13-20(27)24-26-23(17-28-24)25(3,4)5/h6-16,23H,17H2,1-5H3/t23-/m1/s1

    InChI Key

    IVQISQPUZHYULS-HSZRJFAPSA-N

    Isomeric SMILES

    CC1=CC=CC=C1P(C2=CC=CC=C2C)N3C=CC=C3C4=N[C@H](CO4)C(C)(C)C

    Canonical SMILES

    CC1=CC=CC=C1P(C2=CC=CC=C2C)N3C=CC=C3C4=NC(CO4)C(C)(C)C

    Origin of Product

    United States

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